molecular formula C44H58O5 B149838 3,29-Dibenzoyl Rarounitriol

3,29-Dibenzoyl Rarounitriol

Cat. No.: B149838
M. Wt: 666.9 g/mol
InChI Key: ZRKGVMOZKMBTHF-DUVCPVCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

According to the Safety Data Sheet, it is advised to avoid dust formation, breathing mist, gas or vapors. Contact with skin and eye should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,29-Dibenzoyl Rarounitriol typically involves the esterification of rarounitriol with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound involves the extraction of rarounitriol from Trichosanthes kirilowii followed by its esterification with benzoyl chloride. The process is scaled up using large reactors and continuous extraction and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,29-Dibenzoyl Rarounitriol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

[(2R,4aS,6aS,7S,8aR,10R,12aS,14aS,14bR)-10-benzoyloxy-7-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H58O5/c1-39(2)33-26-32(45)36-31(42(33,5)20-19-35(39)49-38(47)30-16-12-9-13-17-30)18-21-43(6)34-27-40(3,22-23-41(34,4)24-25-44(36,43)7)28-48-37(46)29-14-10-8-11-15-29/h8-17,32-35,45H,18-28H2,1-7H3/t32-,33-,34+,35+,40+,41+,42+,43-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKGVMOZKMBTHF-DUVCPVCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1CC(C3=C2CCC4(C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6)C)C)C)O)C)OC(=O)C7=CC=CC=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1[C@@]3(CCC4=C([C@]3(CC2)C)[C@H](C[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC(=O)C6=CC=CC=C6)C)O)C)(C)COC(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H58O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of different processing methods and maturity stages of Trichosanthes kirilowii seeds on 3,29-Dibenzoyl rarounitriol content?

A1: Research indicates that the content of this compound in Trichosanthes kirilowii seeds is significantly influenced by both the maturity stage of the seeds and the processing methods employed []. Specifically, fully mature seeds exhibit higher levels of the compound compared to immature ones. Additionally, drying the seeds at 60°C has been identified as the optimal processing method for maximizing this compound content, reaching up to 131.63 µg/mL [].

Q2: Is there an efficient and reliable method to quantify this compound in biological samples?

A2: Yes, a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of this compound in rat plasma []. This method utilizes liquid-liquid extraction for sample preparation and achieves a lower limit of quantification of 0.125 ng/mL, demonstrating its suitability for pharmacokinetic studies [].

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